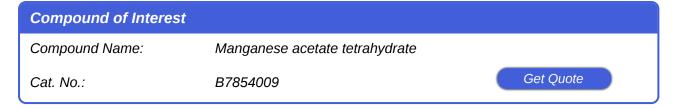


An In-depth Technical Guide to the Crystal Structure of Manganese Acetate Tetrahydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of manganese (II) acetate tetrahydrate ($Mn(C_2H_3O_2)_2\cdot 4H_2O$), a compound with applications in catalysis and as a precursor for various materials. This document details the crystallographic parameters, atomic arrangement, and the experimental methodology used for its structural determination, presenting data in a clear and accessible format for researchers and professionals in chemistry and materials science.

Crystal Structure and Space Group

Manganese (II) acetate tetrahydrate crystallizes in the monoclinic system, belonging to the space group P21/c.[1][2] This space group is centrosymmetric. The crystal structure was first determined by E.F. Bertaut, D. Qui, P. Burlet, and J. Moreau in 1974 through X-ray diffraction analysis.[2]

The manganese atoms are situated in the bc plane and are interconnected by acetate groups. These planes are separated by approximately 9.6 Å and are linked to one another solely through hydrogen bonds.[2]

Unit Cell Parameters

The determination of the unit cell parameters was carried out using least-squares refinement of the theta angles from 12 measured reflections. The refined parameters for the monoclinic cell



are summarized in the table below.

Parameter	Value
a	11.10 ± 0.01 Å
b	17.51 ± 0.02 Å
С	9.09 ± 0.01 Å
β	118.62 ± 0.05°
Z (formula units per cell)	6

Data sourced from Bertaut et al. (1974).

Atomic Coordinates and Molecular Geometry

The asymmetric unit of **manganese acetate tetrahydrate** contains two crystallographically independent manganese atoms, Mn(1) and Mn(2), along with acetate and water molecules. The fractional atomic coordinates for the non-hydrogen atoms are presented below.

Fractional Atomic Coordinates



Atom	х	у	Z
Mn(1)	0.5000	0.0000	0.5000
Mn(2)	0.0200(1)	0.2983(1)	0.4327(1)
O(1)	0.0100(3)	0.1158(2)	0.1047(3)
O(2)	0.0232(3)	0.2107(2)	0.2684(4)
O(3)	0.1754(3)	0.3526(2)	0.3880(4)
O(4)	0.1718(3)	0.4747(2)	0.4603(4)
O(5)	-0.1636(3)	0.4671(2)	0.2591(4)
O(6)	-0.1379(3)	0.3477(2)	0.2885(4)
O(7) (H ₂ O)	0.2014(4)	0.2223(2)	0.0645(4)
O(8) (H ₂ O)	0.3230(4)	0.3802(2)	0.1834(4)
O(9) (H ₂ O)	0.4283(4)	0.3175(2)	0.1245(4)
O(10) (H ₂ O)	0.6148(4)	0.1966(2)	0.1493(5)
O(11) (H ₂ O)	0.6692(4)	0.3777(2)	0.4119(4)
O(12) (H ₂ O)	0.3317(4)	0.1055(2)	0.3303(5)
C(1)	0.0128(4)	0.1417(2)	0.2377(5)
C(2)	0.0026(6)	0.0869(3)	0.3623(7)
C(3)	0.2189(5)	0.4206(3)	0.4115(6)
C(4)	0.3411(6)	0.4377(3)	0.3835(7)
C(5)	-0.2000(5)	0.4094(3)	0.2429(6)
C(6)	-0.3229(6)	0.4288(3)	0.1989(7)

Standard deviations are given in parentheses. Data sourced from Bertaut et al. (1974).

Selected Interatomic Distances and Bond Angles



The coordination environment of the manganese atoms and the geometry of the acetate ligands are characterized by the following bond lengths and angles.

Bond	Distance (Å)	Angle	Angle (°)
Mn(1)-O(2)	2.162(4)	O(2)-Mn(1)-O(2')	180.0
Mn(1)-O(8)	2.180(4)	O(8)-Mn(1)-O(8')	180.0
Mn(1)-O(12)	2.221(4)	O(12)-Mn(1)-O(12')	180.0
Mn(2)-O(3)	2.144(4)	O(3)-Mn(2)-O(4)	59.8(1)
Mn(2)-O(4)	2.278(4)	O(5)-Mn(2)-O(6)	59.9(1)
Mn(2)-O(5)	2.285(4)	O(7)-Mn(2)-O(9)	90.3(1)
Mn(2)-O(6)	2.150(4)		
Mn(2)-O(7)	2.203(4)		
Mn(2)-O(9)	2.208(4)		
C(1)-O(1)	1.268(6)	O(1)-C(1)-O(2)	120.3(4)
C(1)-O(2)	1.272(6)	O(1)-C(1)-C(2)	119.5(4)
C(1)-C(2)	1.511(7)	O(2)-C(1)-C(2)	120.2(4)
C(3)-O(3)	1.270(6)	O(3)-C(3)-O(4)	120.1(4)
C(3)-O(4)	1.274(6)	O(3)-C(3)-C(4)	119.8(4)
C(3)-C(4)	1.505(7)	O(4)-C(3)-C(4)	120.1(4)
C(5)-O(5)	1.273(6)	O(5)-C(5)-O(6)	120.2(4)
C(5)-O(6)	1.269(6)	O(5)-C(5)-C(6)	119.7(4)
C(5)-C(6)	1.508(7)	O(6)-C(5)-C(6)	120.1(4)

Data calculated from the atomic coordinates provided by Bertaut et al. (1974).

Experimental Protocols



The determination of the crystal structure of **manganese acetate tetrahydrate** involved single-crystal X-ray diffraction. The general workflow for this process is outlined below.

Crystal Synthesis and Preparation

Single crystals of **manganese acetate tetrahydrate** can be prepared by the slow evaporation of an aqueous solution of the salt. The resulting crystals are transparent, pink, lozenge-shaped plates. These crystals are noted to be brittle and cleave easily along the (100) plane.

X-ray Diffraction Data Collection

The crystallographic data were collected using Siemens and Philips automated diffractometers.

- Radiation Source: Molybdenum Kα (Mo Kα) radiation was utilized.
- Data Collection: The intensities of the reflections were measured and subsequently corrected for Lorentz and polarization effects.
- Systematic Absences: The observed systematic absences in the diffraction pattern (h0l with l=2n+1 and 0k0 with k=2n+1) were indicative of the P21/c space group.

Structure Solution and Refinement

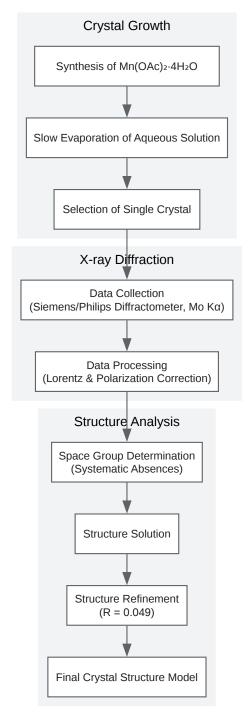
The crystal structure was solved and refined to a final R-factor of 0.049.[2] The positional parameters of the hydrogen atoms could not be determined from the X-ray diffraction data.[2]

Visualization of Experimental Workflow

The logical flow of the experimental and computational steps involved in determining the crystal structure is depicted in the following diagram.



Workflow for Crystal Structure Determination



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Caption: Workflow for the determination of the crystal structure of **manganese acetate tetrahydrate**.

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